1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE
Description
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE is a complex organic compound with a unique structure that combines elements of dibenzazepine and pyrimidine
Properties
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S2/c1-19-10-14-23(15-11-19)34-17-22-16-26(32)30-28(29-22)35-18-27(33)31-24-8-4-2-6-20(24)12-13-21-7-3-5-9-25(21)31/h2-11,14-16H,12-13,17-18H2,1H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJJEHYUMPPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves multiple steps, starting with the preparation of the dibenzazepine core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The pyrimidine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethanone group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of simpler molecules.
Scientific Research Applications
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-HYDROXY-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PYRIMIDINYL)SULFANYL]-1-ETHANONE can be compared with similar compounds such as:
- 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER
- 5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the dibenzazepine and pyrimidine moieties in this compound contributes to its distinct chemical and biological properties.
Biological Activity
The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}-2-pyrimidinyl)sulfanyl]-1-ethanone is a complex organic molecule belonging to the dibenzazepine class. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and neurodegenerative diseases.
- Molecular Formula : C₁₆H₁₅N₂O₂S₂
- Molecular Weight : 319.43 g/mol
- CAS Number : 13080-75-6
- Solubility : Soluble in organic solvents; specific solubility varies with solvent type.
The biological activity of this compound is primarily attributed to its interaction with specific targets in cellular pathways. Notably, it has been studied as a potential inhibitor of SIRT2 , a member of the sirtuin family of proteins, which play critical roles in cellular regulation and metabolism.
SIRT2 Inhibition
Research indicates that compounds based on the dibenzo[b,f]azepine scaffold exhibit selective inhibition of SIRT2. For instance, a related compound demonstrated an IC₅₀ value of 18 μM against SIRT2, showing significant selectivity over SIRT1. This selectivity is crucial for therapeutic applications, especially in cancer treatment where modulation of sirtuin activity can influence cell proliferation and survival .
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells revealed that the compound significantly reduces cell proliferation. At concentrations around 30 μM, it induced cell cycle arrest at the G2/M phase by inhibiting pRb phosphorylation, a critical regulator of cell cycle progression . The compound's ability to induce hyperacetylation of α-tubulin further supports its role as a SIRT2 inhibitor, which may lead to altered microtubule dynamics and enhanced apoptosis in cancer cells .
Case Studies
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
